2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide
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Description
2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.03983363 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, is the Stimulator of Interferon Genes (STING) . STING plays critical roles in the cytoplasmic DNA-sensing pathway and in the induction of inflammatory response .
Mode of Action
This compound interacts with its target, STING, by inhibiting its signaling, which results in the suppression of immune-inflammatory cytokine levels in both human and murine cells . This interaction leads to a significant decrease in the inflammatory response, which is often implicated in numerous inflammatory and autoimmune diseases .
Result of Action
The compound’s action results in the significant inhibition of STING signaling, leading to the suppression of immune-inflammatory cytokine levels . This action effectively ameliorates immune-inflammatory cytokines upregulation, exhibiting enhanced efficacy in suppressing interferon-stimulated gene 15 (ISG15), a critical positive feedback regulator of STING .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(14-9-6-7-9)11-8-20-13(15-11)16-21(18,19)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKNEOGVDULAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.